molecular formula C10H6Cl2O4S2 B1595758 naphthalene-1,5-disulfonyl chloride CAS No. 1928-01-4

naphthalene-1,5-disulfonyl chloride

Cat. No.: B1595758
CAS No.: 1928-01-4
M. Wt: 325.2 g/mol
InChI Key: BCXWMIMRDMIJGL-UHFFFAOYSA-N
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Description

naphthalene-1,5-disulfonyl chloride: is an organic compound with the molecular formula C10H6Cl2O4S2 . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: naphthalene-1,5-disulfonyl chloride can be synthesized by reacting naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform, and the mixture is heated to around 110°C. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of 1,5-naphthalenedisulfonyl chloride involves the chlorosulfonation of naphthalene. This process uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: naphthalene-1,5-disulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Sulfonamides :
    Naphthalene-1,5-disulfonyl chloride serves as a key intermediate in the synthesis of various sulfonamides. These compounds are essential in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride group allows for further functionalization, making it a versatile building block in drug development.
  • Fluorescent Probes :
    Similar compounds like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are used for labeling proteins and amino acids in biochemical assays. This compound can potentially be adapted for similar applications in fluorescent labeling due to its aromatic structure .
  • Polymer Chemistry :
    Naphthalene-based sulfonates are utilized in the production of superplasticizers for concrete. These materials enhance the workability and strength of concrete mixtures, showing that derivatives of this compound could find applications in construction materials .

Case Study 1: Antibacterial Agents

A study investigated the antibacterial activity of sulfonamide derivatives synthesized from this compound. The derivatives showed significant activity against various bacterial strains, demonstrating the compound's potential as a precursor for developing new antibiotics .

Case Study 2: Fluorescent Labeling

Research on fluorescent labeling techniques highlighted the use of naphthalene derivatives in tracking biological processes. The ability to modify this compound could lead to advancements in imaging techniques used in cellular biology .

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds
Medicinal Chemistry Synthesis of antibacterial sulfonamidesSulfanilamide
Biochemical Assays Fluorescent labeling of proteinsDansyl chloride
Construction Materials Superplasticizers for concreteNaphthalene sulfonate polymers
Polymer Science Development of high-performance polymersNaphthalene-based surfactants

Mechanism of Action

The mechanism of action of 1,5-naphthalenedisulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile involved . The molecular targets and pathways include the interaction with amine groups in biomolecules, leading to the formation of stable sulfonamide linkages .

Comparison with Similar Compounds

  • 1-Naphthalenesulfonyl chloride
  • 2-Naphthalenesulfonyl chloride
  • 2-Naphthalenesulfonyl fluoride
  • 1-Naphthalenesulfonamide
  • 2-Naphthalenesulfonamide

Comparison: naphthalene-1,5-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups at specific positions on the naphthalene ring. This structural feature enhances its reactivity compared to mono-substituted naphthalene derivatives. Additionally, the presence of two reactive sites allows for the formation of more complex and diverse chemical structures .

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing naphthalene-1,5-disulfonyl chloride, and how can intermediate stability be ensured?

this compound is synthesized via sulfonation of naphthalene followed by chlorination. Key steps include:

  • Step 1 : Reacting naphthalene with sulfonating agents (e.g., SOCl₂) under controlled temperature (60–80°C) to form naphthalene-1,5-disulfonic acid.
  • Step 2 : Chlorination using PCl₅ or thionyl chloride (SOCl₂) at reflux conditions (70–90°C) for 4–6 hours .
  • Intermediate Stability : Pyridine is often used to stabilize intermediates by scavenging HCl, preventing decomposition. Store intermediates under anhydrous conditions at –20°C to avoid hydrolysis .

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Analytical Methods :
    • FTIR : Confirm sulfonyl chloride groups (S=O stretching at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹).
    • ¹H/¹³C NMR : Verify aromatic proton environments and absence of residual solvents.
    • Elemental Analysis : Ensure stoichiometric consistency (C: ~42.1%, S: ~22.5%) .

Q. What are the key safety considerations for handling this compound?

  • Hazards : Skin corrosion (Category 2), eye damage (Category 2A), and acute toxicity upon inhalation .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid contact with water (hydrolyzes to corrosive sulfonic acids) .

Advanced Research Questions

Q. How does this compound perform in designing acid-stable membranes for industrial applications?

this compound is used to fabricate polyamide membranes via interfacial polymerization. Key findings:

  • Acid Stability : Membranes retain >90% NaCl rejection after 72 hours in 1M H₂SO₄ due to robust sulfonamide linkages .

  • Performance Metrics :

    PropertyValue
    Water Flux25–30 L/m²·h
    NaCl Rejection95–98%
    Operational pH Range1–12

Q. What computational methods are effective in predicting the reactivity of this compound in donor-acceptor systems?

  • DFT Studies : Optimize geometry and electronic properties (HOMO-LUMO gaps, charge distribution) using B3LYP/6-31G(d).
    • HOMO-LUMO Gap : ~4.2 eV, indicating moderate electron mobility.
    • Charge Localization : Sulfonyl groups act as electron-withdrawing moieties, enhancing electrophilic aromatic substitution .

Q. How do contradictory toxicity data for naphthalene derivatives inform risk assessment in environmental studies?

  • Toxicological Conflicts :
    • Acute Toxicity : LD₅₀ (rat, oral) ranges from 250–500 mg/kg, varying with purity and isomer composition .
    • Environmental Persistence : Half-life in soil: 14–30 days (aerobic) vs. >60 days (anaerobic) .
  • Resolution Strategies :
    • Use standardized bioassays (e.g., OECD 423 for acute toxicity).
    • Conduct isomer-specific analyses via HPLC-MS .

Q. What methodologies are used to track environmental partitioning of this compound degradation products?

  • Analytical Workflow :
    • Sample Collection : Air (PUF filters), water (SPE cartridges), soil (sonication extraction).
    • Quantification : LC-MS/MS (LOQ: 0.1 µg/L in water, 1 µg/kg in soil).
    • Degradation Pathways : Hydrolysis to 1,5-naphthalenedisulfonic acid dominates in aquatic systems (t₁/₂: 2–5 days at pH 7) .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Yield Optimization :
    • Catalysis : Use pyridine (10 mol%) to enhance chlorination efficiency.
    • Solvent Choice : Anhydrous dichloromethane reduces side reactions vs. THF.
    • Workup : Quench excess SOCl₂ with ice-cold NaHCO₃ to minimize hydrolysis .

Q. What strategies improve reproducibility in toxicity studies?

  • Standardized Protocols :
    • Adopt OECD guidelines for systemic effect assessments (e.g., hepatic/renal endpoints).
    • Control for metabolic differences using isogenic animal models .

Q. Emerging Applications

Q. How is this compound being utilized in coordination chemistry?

  • Ligand Design : Acts as a precursor for bis(pyridylimine) ligands in transition-metal complexes (e.g., Au³⁺, Cu²⁺).
    • Structure : Central naphthalene core with two pyridylimine-binding units.
    • Applications : Catalysis, photoluminescent materials .

Properties

CAS No.

1928-01-4

Molecular Formula

C10H6Cl2O4S2

Molecular Weight

325.2 g/mol

IUPAC Name

naphthalene-1,5-disulfonyl chloride

InChI

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H

InChI Key

BCXWMIMRDMIJGL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl

Key on ui other cas no.

1928-01-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

64.1 g (0.5 mol) of naphthalene are introduced with ice cooling into 640.7 g (5.5 mol) of chlorosulfonic acid, to which 1 g of sulfamic acid has been added. The mixture is then stirred at room temperature for 4 hours. The reaction mixture is added dropwise to ice water, and the precipitated crystals are filtered off with suction and washed with water. 172.1 g of naphthalene-1,5-disulfonyl chloride having a water content of 26.5% and a chloride content of 71.6%, corresponding to 123.2 g (75.7%), are obtained.
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Synthesis routes and methods II

Procedure details

64.1 g (0.5 mol) of naphthalene and 640.7 g (5.5 mol) of chlorosulfonic acid are reacted as in Example 26, but without addition of sulfamic acid. 139.4 g of naphthalene-1,5-disulfonyl chloride having a water content of 25.8% and a chloride content of 72.5%, corresponding to 101.1 g (62.2%), are obtained.
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